Tanabalin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

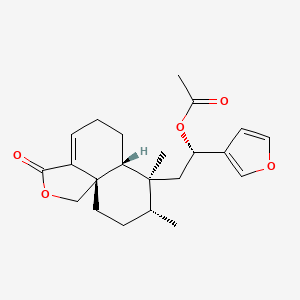

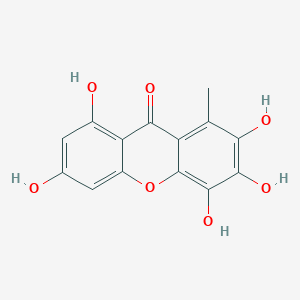

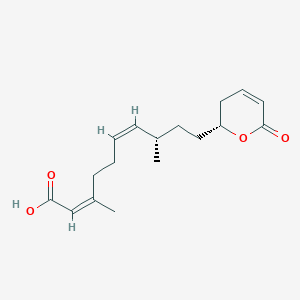

Tanabalin is a natural substance and extractive . It belongs to the class of organic compounds known as diterpene lactones . It is an insect antifeedant isolated from Tanacetum balsamita .

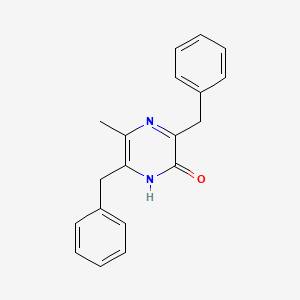

Molecular Structure Analysis

The molecular weight of this compound is 372.46116000 and its formula is C22 H28 O5 . The absolute structure of this compound was determined by X-ray crystallography .Physical and Chemical Properties Analysis

This compound is soluble in water (0.2259 mg/L @ 25 °C estimated) . Its XlogP3 is 4.30 (estimated) .Scientific Research Applications

Quantitative Analysis in Herbal Products

Tanabalin is identified as a key bioactive compound in Egletes viscosa (L.) Less, a tropical aromatic herb known for its gastroprotective properties. A study by Carvalho et al. (2019) developed a method using ultra-performance liquid chromatography coupled to electrospray ionization and mass spectrometry (UPLC‐ESI‐MS) for the simultaneous determination of flavonoids and diterpenes, including this compound, in E. viscosa herbal products. The quantification of this compound in various samples demonstrated the method's sensitivity and reliability, emphasizing its potential for quality control of herbal products containing this compound (Carvalho et al., 2019).

Potential Anti-inflammatory and Antinociceptive Effects

This compound, specifically 12-acetoxyhawtriwaic acid lactone isolated from the flower buds of Egletes viscosa, was examined for its potential anti-inflammatory and antinociceptive effects. The study by Melo et al. (2006) revealed that this compound significantly attenuated capsaicin-induced ear edema and nociception in mice, suggesting a role in inhibiting acute neurogenic inflammation. This effect was possibly linked to capsaicin-sensitive TRPV1-receptors, endogenous adenosine, and ATP-sensitive potassium channels, highlighting this compound's potential in treating inflammatory conditions (Melo et al., 2006).

Properties

CAS No. |

179094-52-1 |

|---|---|

Molecular Formula |

C22H28O5 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

[(1S)-2-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]-1-(furan-3-yl)ethyl] acetate |

InChI |

InChI=1S/C22H28O5/c1-14-7-9-22-13-26-20(24)17(22)5-4-6-19(22)21(14,3)11-18(27-15(2)23)16-8-10-25-12-16/h5,8,10,12,14,18-19H,4,6-7,9,11,13H2,1-3H3/t14-,18+,19-,21+,22-/m1/s1 |

InChI Key |

DZAYTXGDCMMRGZ-MHMMHEKKSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)C[C@@H](C4=COC=C4)OC(=O)C |

SMILES |

CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=COC=C4)OC(=O)C |

Canonical SMILES |

CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=COC=C4)OC(=O)C |

Synonyms |

(1S)-2-((6aR,7S,8R,10aS)-7,8-Dimethyl-3-oxo-3,5,6,6a,7,8,9,10-octahydronaphtho(1,8a-c)furan-7-yl)-1-(3-furyl)ethyl acetate 1H-naphtho(1,8a-c)furan-3(5H)-one, 7-((2S)-2-(acetyloxy)-2-(3-furanyl)ethyl)-6,6a,7,8,9,10-hexahydro-7,8-dimethyl-, (6aR,7S,8R,10aS)- tanabalin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-6-bromo-7-cyclopentylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1249168.png)

![3-(4-chlorophenyl)-5-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]-1,2-oxazole](/img/structure/B1249181.png)